马哈尼

描述

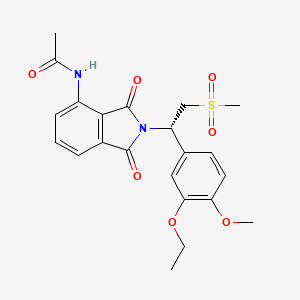

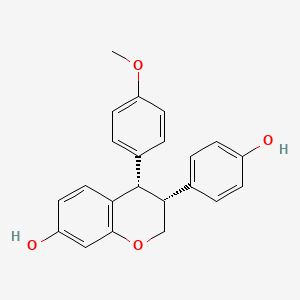

Mahanine is a carbazole alkaloid that occurs in the edible part of Micromelum minutum, Murraya koenigii, and related species . It is a DNA minor groove binding agent with potent anticancer activity .

Synthesis Analysis

Mahanine is isolated from the dried leaves of Murraya koenigii by hydroalcoholic extraction and fractionation with ethyl acetate . The POCl3-mediated reaction of (+)-S-mahanimbine, a precursor of Mahanine, leads to the formation of several new and known natural products .

Molecular Structure Analysis

Mahanine has a molecular formula of C23H25NO2 and an average mass of 347.450 Da . Its structure includes a carbazole skeleton .

Chemical Reactions Analysis

Mahanine exhibits excellent in vitro antiproliferative activity against ovarian and breast cancer cells . It decreases cell viability, as evidenced by the MTT assay . The water-soluble molecules from the extract of Mahanine are removed by fractionation using ethyl acetate and water .

Physical And Chemical Properties Analysis

Mahanine is a powder with a molecular weight of 347.5 . It has a density of 1.2±0.1 g/cm3, a boiling point of 548.0±50.0 °C at 760 mmHg, and a flash point of 285.3±30.1 °C .

科学研究应用

Antileishmanial Activity

Mahanine has been found to exert in vitro and in vivo antileishmanial activity . It has been reported that mahanine-treated drug-resistant and sensitive virulent Leishmania donovani promastigotes underwent apoptosis through phosphatidylserine externalization, DNA fragmentation, and cell cycle arrest . An early induction of reactive oxygen species (ROS) suggests that the mahanine-induced apoptosis was mediated by oxidative stress .

Modulation of Redox Homeostasis

Mahanine can modulate redox homeostasis . It has been observed that mahanine-treated Leishmania-infected macrophages exhibited anti-amastigote activity by nitric oxide (NO)/ROS generation along with suppression of uncoupling protein 2 and Th1-biased cytokines response through modulating STAT pathway .

Interaction with Antioxidant Enzymes

Mahanine has been found to interact with a few antioxidant enzymes present in parasites . Reduced genetic and protein level expression of one such enzyme, namely ascorbate peroxidase, was also observed in mahanine-treated promastigotes .

4. Induction of Endoplasmic Reticular Stress-Mediated Apoptosis Mahanine can drive pancreatic adenocarcinoma cells into endoplasmic reticular stress-mediated apoptosis . This event triggers a time-dependent increase of intracellular Ca2+ leakage from ER and subsequently Ca2+ signaling induced by enhanced reactive oxygen species (ROS) produced by this pro-oxidant agent .

5. Modulation of Sialylation Process and Ca2±Signaling Mahanine can modulate the sialylation process and Ca2±signaling . Changes in sialylation entailed enhanced expression of the ganglioside GD3 in the treated cells . GD3, an inducer of apoptosis, inhibited pancreatic xenograft tumor .

6. Inhibition of Growth of Altered Subtypes of Breast Cancer Cells Mahanine has been found to potentially inhibit the growth of altered subtypes of breast cancer cells in vitro . It significantly reduced the mammary tumor burden in N -Methyl -N- nitrosourea (MNU) induced rat .

作用机制

Target of Action

Mahanine, a carbazole alkaloid isolated from the Indian medicinal plant Murraya koenigii, has been shown to target multiple cellular components. It interacts with several oncogenic markers such as KRAS, MET, AKT, mTOR, and cMYC . These proteins play crucial roles in cell proliferation, survival, and differentiation, making them key targets in cancer therapy .

Mode of Action

Mahanine exhibits its anticancer activity through a multi-faceted approach. It impedes the function of oncogenic markers in a dose-dependent manner . This disruption leads to a decrease in cell proliferation and survival, thereby inhibiting the growth of cancer cells . Furthermore, mahanine has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .

Biochemical Pathways

Mahanine affects several biochemical pathways. It induces ROS, leading to oxidative stress and apoptosis in cancer cells . Additionally, it modulates the STAT pathway, which is involved in immune response regulation . Mahanine also affects the sialylation process and Ca2±signaling, driving pancreatic adenocarcinoma cells into endoplasmic reticular stress-mediated apoptosis .

Pharmacokinetics

The pharmacokinetics of mahanine have been studied in rats. It was found that mahanine has a bioavailability of 31% when administered orally . This suggests that mahanine can be effectively absorbed and utilized by the body, making it a potential candidate for oral administration in therapeutic applications .

Result of Action

Mahanine has demonstrated significant anticancer activity in various studies. It has been shown to inhibit the growth of drug-sensitive and drug-resistant lung cancer cells . In addition, it significantly reduced the mammary tumor burden in a rat model . Furthermore, it exhibited almost complete reduction of parasite burden in an acute murine model .

Action Environment

The action of mahanine can be influenced by environmental factors. For instance, its biological activity remains unchanged at a wide range of pH (1-10) for up to 3 hours, indicating a safe oral route of administration . .

安全和危害

未来方向

Mahanine has shown promising results in the treatment of various cancers, including breast, colon, and prostate cancers . It has the potential to inhibit both drug-sensitive and drug-resistant lung cancer cells and modulate distinct oncogenic molecular targets . Therefore, it could be developed for the treatment of drug-resistant and metastatic non-small cell lung cancer (NSCLC) .

属性

IUPAC Name |

(3R)-3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO2/c1-14(2)6-5-10-23(4)11-9-18-21-19(12-15(3)22(18)26-23)17-8-7-16(25)13-20(17)24-21/h6-9,11-13,24-25H,5,10H2,1-4H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMBXHWBPZZCTN-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C3=C1O[C@](C=C3)(C)CCC=C(C)C)NC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318055 | |

| Record name | (-)-Mahanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mahanine | |

CAS RN |

28360-49-8 | |

| Record name | (-)-Mahanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28360-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Mahanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrano[3,2-a]carbazol-9-ol, 3,11-dihydro-3,5-dimethyl-3-(4-methyl-3-penten-1-yl)-, (3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mahanine, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBJ2W7E9BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of mahanine in prostate cancer cells?

A1: Mahanine disrupts androgen receptor (AR) signaling, a critical pathway in prostate cancer development, including castration-resistant prostate cancer (CRPC) [, ]. It inhibits both ligand-dependent and -independent AR transactivation, leading to a decline in AR target gene expression [].

Q2: How does mahanine affect androgen receptor (AR) levels?

A2: Mahanine induces the export of AR from the nucleus to the cytoplasm, leading to its accumulation in the cytoplasm and subsequent proteasomal degradation [, ]. This decrease in AR levels occurs post-translationally, without affecting AR gene expression [].

Q3: Does mahanine affect any specific AR phosphorylation sites?

A3: Yes, mahanine diminishes ligand-induced AR phosphorylation at Ser-81, a site associated with prostate cancer cell growth and AR transactivity [].

Q4: What is the role of CDK1 in mahanine's mechanism of action?

A4: Mahanine inactivates the mitotic kinase CDK1, which in turn, leads to the decline in AR phosphorylation at Ser-81 [].

Q5: How does mahanine affect glioblastoma multiforme (GBM)?

A5: Mahanine acts as a mitochondrial complex-III inhibitor, inducing G0/G1 phase arrest in GBM cells []. This arrest is mediated by reactive oxygen species (ROS) accumulation, leading to DNA damage response (DDR) and subsequent activation of Chk1/Chk2 [].

Q6: What is the role of ROS in mahanine's impact on pancreatic cancer?

A6: Mahanine induces early ROS accumulation, causing thiol oxidation, aggregation, and dysfunction of Hsp90 in pancreatic cancer cells []. This disruption of Hsp90 chaperone activity further leads to apoptosis [].

Q7: What is the molecular formula and weight of mahanine?

A7: The molecular formula of mahanine is C22H25NO and its molecular weight is 323.44 g/mol. These details can be derived from its chemical structure.

Q8: What spectroscopic data is available to characterize mahanine?

A8: Mahanine has been characterized using various spectroscopic techniques including IR, NMR (1D and 2D), and Mass Spectrometry [, , , , ]. These techniques provide detailed information about its structure and functional groups.

Q9: Which functional groups of mahanine are crucial for its cytotoxic activity?

A9: Studies involving chemically modified mahanine derivatives have identified the C-7 hydroxyl group (-OH) and the -NH group as essential for its cytotoxic activity [].

Q10: How does the presence of the C-7 hydroxyl group influence mahanine's activity?

A10: Mahanine exhibits enhanced apoptosis compared to its dehydroxy derivative, indicating a significant contribution of the C-7 -OH group to its activity [].

Q11: What is the role of the 9-NH group in mahanine's activity?

A11: Methylation of the 9-NH group reduces mahanine's apoptotic activity, suggesting its role in the compound's overall efficacy [].

Q12: What is known about the stability of mahanine-enriched fraction (MEF)?

A12: MEF prepared from Murraya koenigii leaves remains stable at temperatures up to 40°C for at least 3 months []. Its biological activity is retained across a wide pH range (1-10) for approximately 3 hours, suggesting its suitability for oral administration [].

Q13: How does the bioavailability of mahanine change when administered as MEF compared to pure mahanine?

A13: Studies in rats have shown a 31% higher bioavailability of mahanine when administered as MEF compared to pure mahanine [].

Q14: What types of cancer cells have shown sensitivity to mahanine in vitro?

A14: Mahanine has exhibited antiproliferative and apoptotic effects against a range of cancer cell lines in vitro, including lung, breast, prostate, ovarian, and pancreatic cancer cells [, , , , , ].

Q15: What is the efficacy of mahanine in vivo?

A15: Mahanine and MEF have demonstrated promising anticancer effects in various in vivo models, including lung, ovarian, and pancreatic cancer xenograft models [, , ]. In these models, mahanine effectively reduced tumor growth and improved survival rates.

Q16: What is the effect of mahanine on wound healing?

A16: Topical application of mahanine, particularly mahanimbicine, and M. koenigii extract, has shown to accelerate wound healing in rat models []. Enhanced collagen deposition, fibroblast formation, and reduced inflammation were observed in treated wounds.

Q17: What is the effect of geographical and seasonal variations on mahanine content in Murraya koenigii?

A17: Studies have shown that the concentration of mahanine and other carbazole alkaloids in Murraya koenigii varies depending on geographical location and season of harvest [, ]. This variation directly influences the in vitro and in vivo efficacy of MEF.

Q18: What analytical techniques are used for the quantification of mahanine?

A18: High-performance liquid chromatography (HPLC) coupled with various detectors like DAD and MS/MS is widely employed for the quantification of mahanine in plant material and formulations [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(E)-Hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B1683910.png)

![alpha-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile](/img/structure/B1683924.png)

![N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B1683925.png)